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Compound of Interest

Compound Name: 2-(Oxolan-3-ylmethoxy)oxane

Cat. No.: B15182274

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
(Oxolan-3-ylmethoxy)oxane. Due to the absence of published experimental spectra for this
specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized
experimental protocols for the acquisition of such data, intended to serve as a practical
reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Oxolan-3-
ylmethoxy)oxane. These predictions are based on established principles of spectroscopic
theory and analysis of the compound's chemical structure.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.60 t 1H O-CH-O
~3.85-3.70 m 4H -O-CHz2- (oxolane)
~3.80 m 1H -O-CH:- (oxane)
~3.50 m 1H -O-CHz:- (oxane)
~3.45 d 2H -O-CHz- (methoxy)
~2.50 m 1H -CH- (oxolane)
~2.00-1.85 m 2H -CH:z- (oxolane)
~1.80- 1.50 m 6H -CH:z- (oxane)

Table 2: Predicted 3C NMR Data (CDClIs, 100 MHz)

Chemical Shift (d) ppm Assignment
~99.0 O-CH-O

~72.0 -O-CHz- (methoxy)
~68.0 -O-CHz:- (oxolane)
~67.0 -O-CH:- (oxane)
~40.0 -CH- (oxolane)
~31.0 -CHz- (oxane)
~29.0 -CH:z- (oxolane)
~25.5 -CH:z- (oxane)
~19.5 -CH:z- (oxane)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H stretching (alkane)

C-O stretching (ether and

1150 - 1050 Strong
acetal)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Predicted Fragment
186 [M]* (Molecular lon)
101 [M - CsHsO]*

85 [CsHeO]*

71 [CaH-O]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic
compounds such as 2-(Oxolan-3-ylmethoxy)oxane.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs3) in a clean, dry vial.[1]

o For quantitative analysis or precise chemical shift determination, an internal standard such
as tetramethylsilane (TMS) can be added.[1]

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure
magnetic field homogeneity, the sample should be free of any solid particles. If necessary,
filter the solution through a small plug of glass wool in the pipette.

o The final sample height in the NMR tube should be approximately 4-5 cm.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and
symmetrical lock signal.

Acquire the *H NMR spectrum. A sufficient number of scans should be averaged to obtain
a good signal-to-noise ratio.

Acquire the 13C NMR spectrum. Due to the lower natural abundance and smaller
gyromagnetic ratio of 13C, a larger number of scans and a more concentrated sample may
be necessary.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

Calibrate the chemical shift scale using the solvent residual peak or the internal standard
(TMS at 0.00 ppm).

2. Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and
allow it to dry completely.

o Place a small drop of the liquid sample directly onto the center of the ATR crystal.

o If using salt plates (e.g., NaCl), place a drop of the liquid on one plate and gently place the

second plate on top to create a thin film.

o Data Acquisition:
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o Place the sample holder (ATR unit or salt plates) into the spectrometer's sample
compartment.

o Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract
any atmospheric (COz, H20) or accessory absorbances.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final
spectrum with a resolution of 4 cm~1,

o The resulting spectrum is typically plotted as percent transmittance versus wavenumber
(cm=).[2]

. Mass Spectrometry (MS)
Sample Preparation and Introduction:

o For a volatile liquid, a direct injection or infusion method can be used. Dilute a small
amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

o The sample is introduced into the ion source, where it is vaporized and ionized.[3]
Data Acquisition (Electron lonization - El):

o In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous sample
molecules. This causes the ejection of an electron from the molecule, forming a molecular
ion ([M]*).[3][4]

o The energetically unstable molecular ion may then fragment into smaller ions and neutral
radicals. The fragmentation patterns are characteristic of the molecule's structure.[5][6][7]

o The positively charged ions (molecular ion and fragment ions) are accelerated into the
mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector measures the abundance of each ion at a specific m/z, generating the mass
spectrum. The spectrum is a plot of relative intensity versus m/z.[3]
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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